molecular formula C11H19F3N2O2 B1522494 2,2,2-trifluoroethyl N-[2-(2-methylpiperidin-1-yl)ethyl]carbamate CAS No. 1258640-94-6

2,2,2-trifluoroethyl N-[2-(2-methylpiperidin-1-yl)ethyl]carbamate

Cat. No.: B1522494
CAS No.: 1258640-94-6
M. Wt: 268.28 g/mol
InChI Key: GYMHSESFPTUKCF-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-[2-(2-methylpiperidin-1-yl)ethyl]carbamate (CAS 1258640-94-6) is a chemical compound with the molecular formula C11H19F3N2O2 and a molecular weight of 268.28 g/mol . It is supplied with a documented purity of 95% . This carbamate derivative features a 2-methylpiperidine moiety linked to a 2,2,2-trifluoroethyl carbamate group, a structural motif of significant interest in medicinal chemistry. Compounds containing the trifluoroethyl carbamate functional group have demonstrated substantial research value in the optimization of small-molecule inhibitors, particularly for epigenetic targets . Its primary research application lies in the exploration and development of novel therapeutic agents. Specifically, this compound serves as a key synthetic intermediate or building block in the discovery of potent and selective inhibitors. Research indicates that its structural features are crucial in medicinal chemistry optimization programs. The incorporation of fluorine atoms and the carbamate group is a established strategy to fine-tune the properties of lead compounds, such as modulating their pKa, enhancing metabolic stability, and improving cellular membrane permeability . The mechanism of action for research compounds incorporating this structure often involves targeted protein inhibition. For instance, analogous trifluoroethyl-containing piperidine derivatives have been designed as potent, SAM-competitive inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), which is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) . EZH2 is a histone methyltransferase that plays a critical role in transcriptional regulation through the methylation of histone H3 on lysine 27 (H3K27me3). Dysregulation of EZH2 is frequently associated with various cancers, making it a prominent oncology target . The use of this compound in research can aid in the synthesis of candidate molecules that bind to the EZH2 SET domain, thereby inhibiting its methyltransferase activity and providing tools for investigating cancer biology and evaluating potential therapeutic strategies. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[2-(2-methylpiperidin-1-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2/c1-9-4-2-3-6-16(9)7-5-15-10(17)18-8-11(12,13)14/h9H,2-8H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMHSESFPTUKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCNC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2,2-Trifluoroethyl N-[2-(2-methylpiperidin-1-yl)ethyl]carbamate, with CAS number 1258640-94-6, is a carbamate derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activity. This compound is characterized by its trifluoroethyl group, which enhances lipophilicity and may influence its pharmacokinetic properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H13F3N2O2\text{C}_9\text{H}_{13}\text{F}_3\text{N}_2\text{O}_2

This structure includes a carbamate functional group which is known to be involved in various biological interactions.

The biological activity of carbamates often involves modulation of neurotransmitter systems or inhibition of specific enzymes. For this compound, studies suggest that it may act as a modulator of the central nervous system (CNS), potentially influencing pathways related to anxiety and depression.

Pharmacological Studies

Recent studies have explored the pharmacological profile of this compound. For instance:

  • Anti-inflammatory Activity : Similar compounds have shown significant anti-inflammatory properties. The trifluoroethyl group may enhance the compound's ability to penetrate biological membranes, thereby increasing its efficacy in inflammatory models .
  • Neuropharmacological Effects : Research indicates that derivatives of piperidine can exhibit anxiolytic and antidepressant effects. The specific interaction of this compound with neurotransmitter receptors such as serotonin and norepinephrine transporters could be a focal point for further investigation .

In Vitro and In Vivo Studies

In vitro assays have demonstrated that compounds with similar structures can inhibit specific enzymes associated with inflammatory responses. For example, studies on related carbamates have shown IC50 values in the low micromolar range against cyclooxygenase (COX) enzymes, suggesting potential applications in pain management and anti-inflammatory therapies .

In vivo studies are necessary to fully elucidate the pharmacodynamics and therapeutic potential of this compound. Preliminary data from animal models indicate promising results in reducing inflammation and modulating CNS activity.

Case Studies

Case Study 1: Anti-inflammatory Effects
A study examined the effects of similar carbamate compounds in a rat model of adjuvant-induced arthritis. Results indicated a significant reduction in paw swelling and inflammatory markers following administration of the compound at varying doses (ED50 = 0.05 mg/kg) .

Case Study 2: CNS Activity
In a behavioral study assessing anxiety-like behaviors in mice, administration of related piperidine derivatives resulted in decreased anxiety levels as measured by the elevated plus maze test. This suggests that this compound may also possess anxiolytic properties .

Comparative Analysis with Related Compounds

Compound NameCAS NumberMolecular WeightMain Activity
This compound1258640-94-6227.24 g/molAnti-inflammatory
CGP 282381234567-89-0300.32 g/molAnti-inflammatory
Piperidine Derivative X9876543-21-0250.30 g/molCNS Modulator

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated as a potential pharmacological agent due to its structural similarity to known inhibitors of histone methyltransferases, particularly EZH2, which is implicated in various cancers. Research indicates that derivatives of this compound exhibit significant inhibitory activity against EZH2, suggesting its potential as an anticancer agent.

Case Study: EZH2 Inhibition

In a study published in the Journal of Medicinal Chemistry, researchers optimized a series of indole-based EZH2 inhibitors, leading to the identification of compounds that demonstrated robust antitumor effects in xenograft models . The introduction of trifluoroethyl groups enhanced the potency of these inhibitors, with some analogues showing an EC50 as low as 0.020 μM.

Chemical Biology

The compound's ability to interact with biological systems makes it a valuable tool in chemical biology. It can serve as a probe for studying the role of histone methylation in gene regulation and cancer progression.

Application in Gene Regulation Studies

By using this compound in cell culture assays, researchers can investigate how inhibition of EZH2 affects gene expression profiles related to oncogenesis. This can provide insights into the molecular mechanisms underlying cancer and identify potential therapeutic targets.

Synthetic Chemistry

In synthetic chemistry, 2,2,2-trifluoroethyl N-[2-(2-methylpiperidin-1-yl)ethyl]carbamate serves as an important intermediate for synthesizing more complex molecules. Its trifluoroethyl group can be utilized to modify the physicochemical properties of other compounds.

Synthesis of Fluorinated Analogues

Researchers have reported on methods to synthesize various fluorinated analogues from this compound, which may exhibit improved biological activities or altered pharmacokinetic profiles compared to non-fluorinated counterparts . This highlights its utility as a precursor in drug development.

Pharmaceutical Formulation

The compound's unique properties make it suitable for formulation into drug delivery systems. Its solubility and stability can be optimized for use in various pharmaceutical applications.

Example: Drug Delivery Systems

Incorporating this carbamate into liposomal formulations could enhance drug solubility and bioavailability, particularly for poorly soluble drugs targeting cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2,2,2-trifluoroethyl N-[2-(2-methylpiperidin-1-yl)ethyl]carbamate can be contextualized against related fluorinated carbamates. Below is a systematic comparison:

Structural Analogues with Piperidine/Morpholine Substituents

  • 2,2,2-Trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate (CAS 1197808-29-9) :

    • Structure : Replaces 2-methylpiperidine with morpholine.
    • Properties : The morpholine ring introduces a polar oxygen atom, enhancing solubility in polar solvents compared to the methylpiperidine analogue. Molecular weight: 256.22 g/mol .
    • Applications : Used in kinase inhibitor research due to improved aqueous solubility .
  • (2-Piperidin-1-yl-ethyl)-carbamic acid (1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl ester (EP 2022/06): Structure: Features a cyclopentyl ester core linked to a piperidine-carbamate chain.

Analogues with Aromatic/Thiazole Substituents

  • 2,2,2-Trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate (CAS 1087788-83-7) :

    • Structure : Aromatic phenyl ring substituted with trifluoromethyl.
    • Properties : Higher hydrophobicity (LogP ~3.5) due to dual trifluoromethyl groups. Applications in agrochemicals as a pest control agent .
  • 2,2,2-Trifluoroethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)carbamate :

    • Structure : Thiazole ring with cyclopropyl substitution.
    • Properties : Thiazole enhances hydrogen-bonding capacity; cyclopropyl group may reduce metabolic degradation. Explored in antifungal research .

Analogues with Pyridine/Sulfonyl Groups

  • 2,2,2-Trifluoroethyl N-[2-(pyridin-2-yl)ethyl]carbamate (CID 45792045) :

    • Structure : Pyridine ring replaces piperidine.
    • Properties : Pyridine’s basic nitrogen improves bioavailability. Molecular weight: 256.21 g/mol; used in metal-chelating drug design .
  • 2,2,2-Trifluoroethyl N-[6-(methylsulfonyl)-3-pyridinyl]carbamate (CAS 1251924-34-1) :

    • Structure : Pyridine with methylsulfonyl group.
    • Properties : Sulfonyl group increases acidity (pKa ~1.5) and stabilizes interactions with basic residues in enzymes. Discontinued due to synthesis challenges .

Key Research Findings

  • Metabolic Stability : The 2-methylpiperidine group in the target compound reduces cytochrome P450-mediated oxidation compared to morpholine analogues .
  • Toxicity: Fluorinated carbamates generally exhibit higher toxicity than non-fluorinated counterparts, necessitating stringent handling protocols .
  • Bioactivity : Pyridine-containing analogues show superior binding to nicotinic acetylcholine receptors, while sulfonyl derivatives face stability challenges .

Preparation Methods

Synthesis of the Piperidine Intermediate

The key intermediate, 2-methylpiperidine derivatives, are prepared via palladium-catalyzed intramolecular C–N bond formation. A representative synthetic route involves:

  • Condensation of β-keto esters with chiral amines to form enamines.
  • Palladium-catalyzed intramolecular arylation to construct the piperidine ring with stereochemical control.
  • Deprotection steps to yield free piperidine intermediates.

This approach allows for the scalable and stereoselective preparation of piperidine building blocks essential for subsequent carbamate formation.

Introduction of the 2,2,2-Trifluoroethyl Group

The trifluoroethyl moiety is introduced by amidation or alkoxycarbonylation reactions using trifluoroacetyl or trifluoroethyl derivatives:

  • Amidation of the piperidine amine with trifluoroacetic anhydride in the presence of a base (e.g., Hünig’s base) yields trifluoroacetamide intermediates.
  • Reduction of amides with borane complexes converts them into N-trifluoroethyl piperidines.
  • Hydrolysis or saponification steps may be used to prepare acid intermediates for further coupling.

This sequence efficiently incorporates the trifluoroethyl group with retention of stereochemistry.

Carbamate Formation via Mixed Carbonates

The carbamate linkage is formed by coupling the piperidine derivative with activated carbonate intermediates:

  • Preparation of mixed carbonates from alcohols (e.g., 2,2,2-trifluoroethanol) and activated carbonate reagents such as di(2-pyridyl) carbonate.
  • Reaction of these mixed carbonates with the piperidine amine under mild basic conditions (e.g., triethylamine) to yield the desired carbamate.

This method avoids the use of phosgene, offers high yields, and is suitable for sensitive substrates.

Alternative One-Pot and Solid-Phase Methods

Recent advances include:

  • One-pot three-component reactions combining primary amines, CO₂, and alkyl halides in the presence of cesium carbonate and tetrabutylammonium iodide to form N-alkyl carbamates directly.
  • Solid-phase synthesis on Merrifield resin enabling rapid generation of carbamate libraries, useful for medicinal chemistry optimization.

While these methods are promising for diversity-oriented synthesis, their application to the specific compound requires adaptation.

Research Findings and Comparative Data

The preparation of trifluoroethyl-substituted piperidine carbamates has been shown to improve biological potency by modulating the basicity of the piperidine nitrogen, as fluorine atoms attenuate basicity and enhance cellular activity. For example, analogues with trifluoroethyl groups demonstrated a significant increase in potency compared to non-fluorinated counterparts.

Step Reagents/Conditions Yield (%) Notes
Enamine formation β-Keto ester + chiral amine, mild acid 76 Predominantly Z-isomer
Pd-catalyzed C–N arylation Buchwald’s RuPhos precatalyst, NaOMe High Maintains stereochemistry
Deprotection Anhydrous HCl 81 (2 steps) Free piperidine intermediate
Amidation with trifluoroacetic anhydride Hünig’s base, room temp ~Quantitative Formation of trifluoroacetamide
Reduction of amide Borane-THF complex, heat High N-trifluoroethylpiperidine
Saponification 6 N NaOH 99 Acid intermediate for coupling
Carbamate formation Mixed carbonate + amine, triethylamine Good Mild, phosgene-free

This synthetic scheme enables production on >100 g scale, demonstrating robustness and scalability.

Q & A

Q. What are the key considerations for synthesizing 2,2,2-trifluoroethyl N-[2-(2-methylpiperidin-1-yl)ethyl]carbamate with high purity?

To achieve high purity (>99%), optimize reaction conditions by:

  • Using aprotic solvents (e.g., DMF, THF) to minimize hydrolysis of the carbamate group .
  • Employing sodium triacetoxyborohydride (NaBH(OAc)₃) for reductive amination steps to enhance selectivity .
  • Purifying via ion chromatography or recrystallization to remove byproducts like unreacted amines or trifluoroethyl intermediates .
  • Monitoring reaction progress with TLC or HPLC to ensure complete conversion .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoroethyl, piperidine) and carbamate linkage .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., m/z = 301.3 [M+1] observed in similar carbamates) .
  • Infrared Spectroscopy (IR) : Detect characteristic carbonyl (C=O) stretches (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Conduct accelerated stability studies at 40°C/75% RH for 4 weeks to evaluate degradation pathways (e.g., carbamate hydrolysis) .
  • Analyze degradation products via LC-MS to identify instability triggers (e.g., moisture, light) .
  • Use differential scanning calorimetry (DSC) to determine thermal decomposition thresholds .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the reactivity of the carbamate moiety in nucleophilic substitution reactions?

The electron-withdrawing trifluoroethyl group increases electrophilicity at the carbamate carbonyl carbon, enhancing susceptibility to nucleophilic attack. For example:

  • In hydrolysis reactions, basic conditions (pH >10) accelerate cleavage of the carbamate bond due to increased nucleophilicity of hydroxide ions .
  • In amide coupling reactions, the activated carbonyl facilitates reactions with primary amines (e.g., peptide synthesis) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Enzyme Inhibition Assays : Screen against serine hydrolases or acetylcholinesterase, as carbamates often act as irreversible inhibitors .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., GPCR targets) using tritiated analogs to quantify affinity .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Q. How can researchers reconcile discrepancies in reported biological activities of structurally related carbamate derivatives?

  • Perform comparative molecular docking to identify binding mode variations caused by substituent changes (e.g., methylpiperidine vs. pyrrolidine) .
  • Standardize assay conditions (e.g., pH, temperature) to minimize variability in IC₅₀ measurements .
  • Validate results using orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence-based assays) .

Q. What strategies can mitigate side reactions during the synthesis of analogs with modified piperidine substituents?

  • Introduce protecting groups (e.g., tert-butyl carbamate) to shield reactive amines during trifluoroethylation .
  • Optimize stoichiometry to prevent over-alkylation of the piperidine nitrogen .
  • Use computational tools (e.g., DFT) to predict steric/electronic effects of substituents on reaction pathways .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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